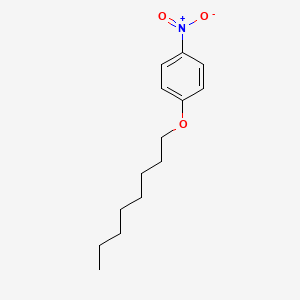

1-Nitro-4-(octyloxy)benzene

Übersicht

Beschreibung

1-Nitro-4-(octyloxy)benzene is a chemical compound with the CAS Number 49562-76-7 . It has a molecular weight of 251.33 .

Synthesis Analysis

The synthesis of nitro compounds like 1-Nitro-4-(octyloxy)benzene can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(octyloxy)benzene is represented by the InChI code1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 . This indicates that the compound consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polymer Inclusion Membranes (PIMs)

4-Nitrophenyl octyl ether (NPOE) can be used as a plasticizer in Polymer Inclusion Membranes (PIMs). It enhances the transport of copper (II) in the solution of ammonia . The plasticizer significantly affects the characteristics of membrane hydrophilicity, mechanical flexibility, and thermal stability .

Detection of Melamine from Milk Samples

NPOE can be incorporated in a cellulose tri-acetate/carbon nanotube (CTA/CNT) based membrane, which is used in the transport and detection of melamine from milk samples .

Anionic Surfactants Selective Electrodes

NPOE was used as a plasticizer in preparing PVC-membrane anionic-surfactants-selective electrodes .

Impermeability to Metal Cations

NPOE may be used as a plasticizer for cellulose triacetate membranes providing impermeability to metal cations, but allowing anion exchange .

Influence on Mechanical, Thermal, and Transport Properties of Membranes

This compound has been studied for its influence on the mechanical, thermal, and transport properties of membranes. It has been found that all plasticizers, including NPOE, significantly affect these characteristics .

Efficiency in PVC-based PIMs

In a study comparing the efficiency of different plasticizers in PVC-based PIMs, NPOE exhibited better efficiency .

Wirkmechanismus

Target of Action

It is also used as a plasticizer in polymer membranes used in ion-selective electrodes .

Mode of Action

4-Nitrophenyl octyl ether interacts with its targets by facilitating the transport of ions. It is used in the creation of membranes that allow for the exchange of anions but prevent the permeation of cations . This unique property makes it valuable in the field of analytical chemistry, particularly in mass spectrometry and ion-selective electrodes .

Biochemical Pathways

The biochemical pathways affected by 4-Nitrophenyl octyl ether are primarily related to ion transport. The compound is used to create membranes that selectively allow the passage of certain ions, influencing ion-related biochemical pathways . .

Result of Action

The result of the action of 4-Nitrophenyl octyl ether is the facilitation of ion transport across membranes. This can be used to detect specific ions in a sample, such as in the case of ion-selective electrodes . In the context of mass spectrometry, it can aid in the analysis of the sample’s composition .

Action Environment

The action of 4-Nitrophenyl octyl ether can be influenced by environmental factors such as temperature and pH. For instance, its solubility might change with temperature, and its ability to facilitate ion transport could be affected by the pH of the environment . Furthermore, it should be stored in a dry environment between 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

1-nitro-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTNDGCMXADGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197849 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(octyloxy)benzene | |

CAS RN |

49562-76-7 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

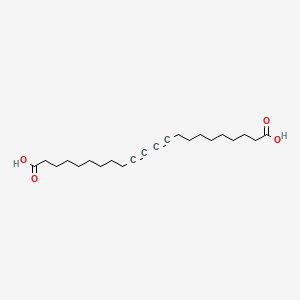

Synthesis routes and methods

Procedure details

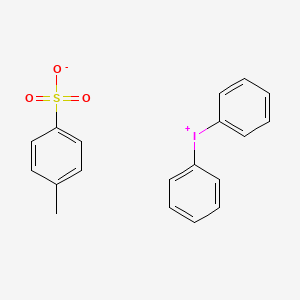

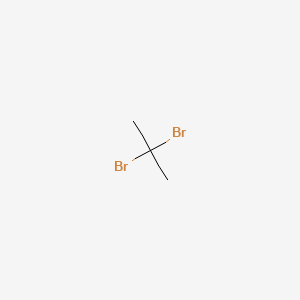

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)